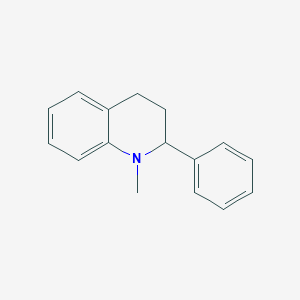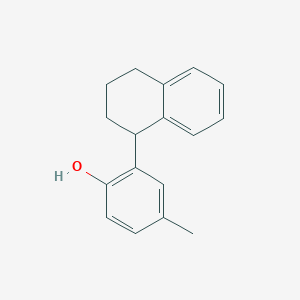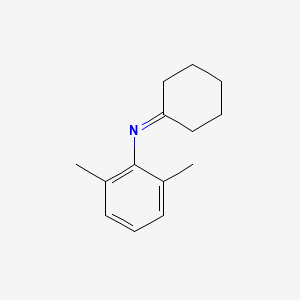
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a chlorophenoxy group and a phenyl group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- typically involves the reaction of 3-chlorophenol with propylene oxide to form 2-(3-chlorophenoxy)propanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- involves its interaction with specific molecular targets. The chlorophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanimidamide
- 2-(3,4-Dimethoxyphenyl)ethanimidamide
- 2-(4-chloro-2-isopropyl-5-methylphenoxy)ethanimidamide
Uniqueness
Ethanimidamide, N-(2-(3-chlorophenoxy)propyl)-N-phenyl- stands out due to its unique combination of a chlorophenoxy group and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
82684-03-5 |
|---|---|
分子式 |
C17H19ClN2O |
分子量 |
302.8 g/mol |
IUPAC名 |
N-[2-(3-chlorophenoxy)propyl]-N-phenylethanimidamide |
InChI |
InChI=1S/C17H19ClN2O/c1-13(21-17-10-6-7-15(18)11-17)12-20(14(2)19)16-8-4-3-5-9-16/h3-11,13,19H,12H2,1-2H3 |
InChIキー |
FFXYYHYOAFUYKT-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C1=CC=CC=C1)C(=N)C)OC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)






![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
